tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
Description
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 724787-35-3) is a piperidine derivative featuring a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. Its molecular formula is C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol). This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs. The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNVCLBHFFYFH-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection via Mixed Anhydride Intermediates
A widely adopted method involves the reaction of (3S,4R)-4-hydroxypiperidin-3-amine with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O). The process typically follows these steps:
-
Base Selection : Triethylamine (TEA) or N-methylmorpholine (NMM) is used to neutralize HCl generated during Boc-Cl reactions.
-
Solvent Systems : Anhydrous ethyl acetate or tetrahydrofuran (THF) ensures optimal solubility and minimizes hydrolysis.
-
Temperature Control : Reactions are conducted at 0–5°C to suppress racemization, followed by gradual warming to 10–15°C for completion.
Example Protocol :
-
Dissolve (3S,4R)-4-hydroxypiperidin-3-amine (1.0 equiv) in anhydrous THF.
-
Add TEA (1.2 equiv) and cool to 0°C.
-
Slowly add Boc-Cl (1.1 equiv) dropwise.
-
Stir for 4–6 hours at 0–5°C, then warm to room temperature.
-
Extract with ethyl acetate, wash with brine, and purify via flash chromatography (hexane/ethyl acetate 8:1).
Yield : 70–85% with ≥97% purity.
Industrial-Scale Production Using Continuous Flow Reactors
For large-scale synthesis, continuous flow reactors enhance reproducibility and yield:
-
Residence Time : 10–15 minutes at 25°C.
-
Catalyst : Immobilized lipases for enantioselective Boc protection, achieving 90–95% enantiomeric excess (ee).
-
Purification : Crystallization from ethanol/water (4:1) yields >99% pure product.
Stereochemical Control and Resolution
Chiral Starting Materials
The (3S,4R) configuration is often introduced via chiral piperidine precursors synthesized through:
-
Asymmetric Hydrogenation : Using Ru-BINAP catalysts to reduce pyridine derivatives.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.
Dynamic Kinetic Resolution (DKR)
In cases where racemization occurs, DKR combines enzymatic selectivity with metal catalysts (e.g., Shvo’s catalyst) to achieve >95% ee.
Functional Group Compatibility and Protection
Hydroxyl Group Protection
The C4 hydroxyl group is protected as a silyl ether (e.g., TBSCl) prior to Boc installation to prevent oxidation or elimination.
Protection Protocol :
-
React (3S,4R)-4-hydroxypiperidin-3-amine with TBSCl (1.5 equiv) and imidazole (2.0 equiv) in DMF.
-
Stir for 12 hours at 25°C.
-
Deprotect post-Boc installation using TBAF in THF.
Analytical Validation
Structural Confirmation
-
¹H NMR :
-
tert-Butyl singlet at δ 1.42 ppm.
-
Piperidine protons between δ 3.2–3.8 ppm (J = 10–12 Hz for trans-diaxial coupling).
-
-
X-ray Crystallography : Resolves absolute configuration using SHELXL refinement.
Purity Assessment
-
Chiral HPLC : Chiralpak IC-3 column (hexane/isopropanol 90:10), retention time 12.3 minutes.
-
LC-MS : [M+H]⁺ at m/z 217.1 (calculated 216.28).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereochemical Purity (ee) |
|---|---|---|---|
| Boc-Cl/TEA/THF | 85 | 97 | 98 |
| Continuous Flow | 90 | 99 | 99 |
| Enzymatic Resolution | 78 | 95 | 95 |
Reaction Optimization Strategies
Solvent Screening
Ethyl acetate outperforms THF in minimizing byproducts (e.g., tert-butyl alcohol) due to its lower polarity.
Temperature Effects
Yields drop by 15% at temperatures >25°C due to increased racemization.
Industrial Applications and Scalability
Phase-transfer catalysis (PTC) enables efficient alkylation of intermediates:
Chemical Reactions Analysis
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or sodium methoxide .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield an amine or alcohol . Substitution reactions can introduce different functional groups into the molecule, further modifying its chemical properties .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate has been utilized in the synthesis of various drug candidates. Its piperidine structure is particularly useful in developing compounds that interact with neurotransmitter systems, making it relevant for conditions such as schizophrenia and depression.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound exhibited selective serotonin reuptake inhibition, suggesting potential as antidepressants. The modification of the hydroxypiperidine moiety allows for enhanced binding affinity to serotonin receptors .
1.2 Neuroprotective Agents
Research indicates that compounds derived from this compound can provide neuroprotective effects. This is attributed to their ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases.
Case Study: Glutamate Modulation
In vitro studies showed that certain derivatives could effectively reduce excitotoxicity in neuronal cultures, indicating a protective role against conditions like Alzheimer's disease .
Synthesis and Chemical Reactions
2.1 Synthetic Pathways
The compound serves as an intermediate in various synthetic pathways for more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis.
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Piperidine derivatives |
| Coupling Reactions | Forms bonds with other functional groups | Complex pharmaceuticals |
Research and Development
3.1 Biological Studies
Ongoing research focuses on the biological activity of this compound and its derivatives. Studies have highlighted its potential in various therapeutic areas beyond psychiatry, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Research suggests that certain modifications can enhance anti-inflammatory activity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Stereoisomers and Diastereomers
The stereochemistry of the hydroxyl and carbamate groups critically influences the compound’s properties:
Impact of Stereochemistry :
Fluorinated Analogs
Substitution of the hydroxyl group with fluorine enhances lipophilicity and metabolic stability:
Key Findings :
Methoxy and Methylated Derivatives
Modifications to the hydroxyl group or carbamate nitrogen alter electronic and steric properties:
Boronated and Cyclic Analogs
Specialized derivatives enable cross-coupling reactions or conformational rigidity:
Biological Activity
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its role as an inhibitor of key enzymes involved in neurodegenerative diseases. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 1549812-73-8
Research indicates that this compound may act through several mechanisms:
- Inhibition of Acetylcholinesterase (AChE) : This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Reduction of Amyloid Beta Aggregation : The compound has demonstrated the ability to inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative processes.
In Vitro Studies
In vitro studies have shown that this compound exhibits protective effects on neuronal cells exposed to toxic agents such as amyloid beta. For instance:
- Cell Viability : The compound significantly improved cell viability in astrocytes treated with amyloid beta 1-42. At a concentration of 100 μM, it maintained approximately 62.98% cell viability compared to 43.78% in untreated controls .
In Vivo Studies
In vivo studies have further elucidated its potential therapeutic effects:
- Animal Models : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in reduced levels of amyloid beta and improved behavioral outcomes compared to untreated controls .
Data Table: Summary of Biological Activities
| Study Type | Concentration (μM) | Cell Viability (%) | Amyloid Beta Inhibition (%) |
|---|---|---|---|
| In Vitro | 100 | 62.98 | 85% |
| In Vivo | Variable | Not specified | Significant reduction noted |
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound protected astrocytes from apoptosis induced by amyloid beta exposure. This suggests its potential as a therapeutic agent in neurodegenerative diseases characterized by amyloid pathology .
- Cognitive Enhancement : In models simulating Alzheimer’s disease, the compound exhibited cognitive enhancement effects, likely due to its dual action on AChE inhibition and amyloid beta aggregation prevention .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with (3S,4R)-4-hydroxypiperidin-3-amine. Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C to prevent side reactions.
- Step 2 : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
- Step 3 : Purify via silica gel column chromatography (gradient elution: 20–50% ethyl acetate in hexane). Typical yields range from 70–85% .
- Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc protection. Avoid excess base to minimize racemization at the chiral centers .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Characterization Workflow :
- NMR : ¹H NMR (CDCl₃) shows key signals: δ 1.44 ppm (Boc tert-butyl), δ 3.5–4.2 ppm (piperidinyl protons), and δ 5.1 ppm (hydroxyl proton after exchange). ¹³C NMR confirms Boc carbonyl at ~155 ppm .
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiomeric purity (>97% ee) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 217.3) validates molecular weight .
Q. What purification strategies are recommended to isolate this compound from reaction byproducts?
- Purification Protocols :
- Recrystallization : Dissolve crude product in hot ethyl acetate, then slowly add hexane to induce crystallization.
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (30:70) to separate Boc-protected product from unreacted starting material.
- HPLC Prep : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water gradients .
Q. How should this compound be stored to ensure long-term stability?
- Storage Guidelines :
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the Boc group.
- Avoid exposure to moisture or acidic/basic vapors, which can degrade the carbamate moiety .
Advanced Research Questions
Q. How can the stereochemical integrity of the (3S,4R) configuration be validated experimentally?
- Stereochemical Analysis :
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivative) and refine using SHELXL . ORTEP-3 can visualize the 3D structure to confirm absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate enantiomeric purity .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Computational Strategies :
- Docking Studies : Use AutoDock Vina with the piperidine hydroxyl as a hydrogen-bond donor. Parameterize the Boc group as a flexible side chain.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces for nucleophilic attack sites .
Q. How can contradictory data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Data Reconciliation Protocol :
- Step 1 : Re-examine NMR sample preparation (e.g., solvent deuteration, temperature control).
- Step 2 : Compare experimental X-ray bond lengths/angles with DFT-optimized values to identify discrepancies.
- Step 3 : Use dynamic NMR (VT-NMR) to detect conformational flexibility that may explain anomalies .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Probes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
